molecular formula C10H10ClN3 B1348829 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 214416-39-4

4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1348829
CAS RN: 214416-39-4
M. Wt: 207.66 g/mol
InChI Key: PIYGPVNFVWLQAG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine, also known as CPMA, is a pyrazole derivative that has been studied for its potential applications in various scientific research fields. CPMA is a highly versatile compound due to its unique structure, which consists of a pyrazole ring linked to a chlorophenyl group and a methyl group. This structure provides CPMA with a wide range of potential applications, including its use as a synthetic intermediate, a reagent for organic synthesis, and as a potential therapeutic agent. In

Scientific Research Applications

Antimicrobial and Anticancer Applications

A series of compounds derived from 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Among these compounds, some exhibited higher anticancer activity than doxorubicin, a reference drug, and demonstrated good to excellent antimicrobial activity against various pathogens (Hafez, El-Gazzar, & Al-Hussain, 2016).

Applications in Lung Cancer Treatment

Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, synthesized through reactions involving ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine, showed significant inhibitory effects on the growth of A549 lung cancer cells. The study highlighted the importance of the 4-chlorophenyl group at the pyrazole moiety for enhanced anticancer activity (Zhang et al., 2008).

Chemical Sensing and Detection

A novel diarylethene containing a 3-(4-methylphenyl)-1H-pyrazol-5-amine demonstrated excellent fluorescence sensing ability for Al3+ and Zn2+ ions, showcasing potential applications in chemical sensing and environmental monitoring. The compound's multi-responsive properties were further utilized in constructing a logic circuit for detecting these metal ions in water samples (Gao et al., 2018).

Antimicrobial Activity

Synthesized pyrazolines derived from 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine showed moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential as antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015).

Synthesis of Heterocyclic Compounds

The compound has also been used as a precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, it has been utilized in the synthesis of pyrazolo[3,4-b]quinolines, indicating its utility in the development of new chemical entities with potential pharmacological activities (Quiroga, Insuasty, Hormaza, Saitz, & Jullian, 1998).

properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYGPVNFVWLQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341799
Record name 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808657
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

CAS RN

214416-39-4
Record name 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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